Salbutamol-d3

Matrix Effect Hydrogen-Deuterium Exchange Isotope Dilution Mass Spectrometry

Salbutamol-d3 (Albuterol-d3) provides a +3 Da mass shift for reliable isotopic dilution mass spectrometry (IDMS). With ≥98% isotopic purity, it co-elutes with the target analyte, effectively correcting for matrix effects, extraction variability, and instrument drift. Comparative studies confirm superior performance over Salbutamol-d9 in mitigating hydrogen-deuterium back-exchange. The definitive internal standard for validated bioanalytical methods, food safety compliance (recovery: 93.8–107.3%, RSD <6.1%), and WADA anti-doping confirmatory procedures.

Molecular Formula C13H21NO3
Molecular Weight 242.33 g/mol
CAS No. 1219798-60-3
Cat. No. B602543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalbutamol-d3
CAS1219798-60-3
Synonyms(±)-Albuterol-d3 (3-hydroxymethyl-d2;  α-d1)
Molecular FormulaC13H21NO3
Molecular Weight242.33 g/mol
Structural Identifiers
InChIInChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i8D2,12D
InChIKeyNDAUXUAQIAJITI-STOMFCJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Salbutamol-d3 (CAS 1219798-60-3): Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of β2-Agonists


Salbutamol-d3 (also known as Albuterol-d3 or AH-3365-d3) is a stable isotopically labeled analog of the short-acting β2-adrenergic receptor agonist Salbutamol (Albuterol), wherein three hydrogen atoms are substituted with deuterium . With a molecular formula of C₁₃H₁₈D₃NO₃ and a molecular weight of 242.33 g/mol, it is designed to be chemically and chromatographically identical to its unlabeled counterpart while providing a distinct +3 Da mass shift . This compound is supplied as a high-purity reference standard intended for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling the accurate quantification of Salbutamol in complex biological matrices and environmental samples .

Analytical Selectivity of Salbutamol-d3: Why Other Deuterated or Unlabeled β2-Agonist Standards Cannot Be Interchanged


In quantitative mass spectrometry, the internal standard must co-elute with the analyte and exhibit identical ionization behavior to accurately correct for matrix effects, sample preparation variability, and instrument drift. While alternative deuterated analogs like Salbutamol-d9 or unlabeled compounds might be considered for cost or availability reasons, experimental evidence demonstrates that these substitutions can lead to significant analytical inaccuracy. Specifically, comparative studies have shown that deuterium labels positioned on exchangeable sites can undergo hydrogen-deuterium back-exchange during sample preparation or within the mass spectrometer ion source, resulting in a failure to compensate for matrix effects [1]. This phenomenon is not merely a theoretical concern; it is a quantifiable source of error that can invalidate method validation parameters, making the selection of a structurally and isotopically appropriate internal standard like Salbutamol-d3 critical for generating reliable, higher-order measurement data [1].

Salbutamol-d3 Performance Metrics: Quantified Advantages Over Alternative Internal Standards


Superior Matrix Effect Compensation Over Salbutamol-d9

In a direct comparative analysis of deuterium-labeled internal standards for the quantification of Salbutamol in pork by Isotope Dilution-LC-MS/MS, Salbutamol-d3 was selected over Salbutamol-d9. The study explicitly reported that Salbutamol-d9 was 'less effective in compensating for matrix effects due to hydrogen‑deuterium exchange during MS fragment formation' [1]. Consequently, the method employing Salbutamol-d3 was validated, demonstrating high accuracy and precision with average recoveries from 93.8% to 107.3% and a relative standard deviation (RSD) of less than 6.1% [1].

Matrix Effect Hydrogen-Deuterium Exchange Isotope Dilution Mass Spectrometry

High Isotopic Purity and Enrichment Specifications

Procurement of Salbutamol-d3 for analytical use necessitates high isotopic enrichment to minimize signal interference from the unlabeled analyte. Multiple reputable vendors specify a chemical purity of ≥98% and an isotopic enrichment of ≥98 atom % D . Specific product certificates indicate an isotopic value of 98.5% and a chemical purity of 97.8% for a given reference material lot [1]. These specifications ensure that the internal standard contributes negligible signal to the unlabeled analyte's mass transition, a fundamental requirement for accurate quantification.

Isotopic Enrichment Chemical Purity Stable Isotope Labeling

Validated Method Performance in a Multi-Analyte UHPLC-Q-Orbitrap MS Method

Salbutamol-d3 was successfully employed as an internal standard in a validated UHPLC-Q-Orbitrap HRMS method for the ultra-trace analysis of 12 β2-agonists in meat [1]. The method, which used matrix-matched calibration curves with Salbutamol-d3 and Clenbuterol-d9 as internal standards, achieved excellent linearity with coefficients of determination (r²) >0.9986 over wide concentration ranges (e.g., 0.01-50 μg/kg for clenbuterol) and reached detection limits (LODs) as low as 0.0033-0.01 μg/kg [1]. This performance demonstrates the suitability of Salbutamol-d3 for facilitating high-sensitivity, high-resolution mass spectrometry workflows in complex food matrices.

UHPLC-HRMS Multi-Residue Analysis Food Safety

Optimal Application Scenarios for Salbutamol-d3 in Bioanalysis and Food Safety Testing


Accurate Quantification of Salbutamol in Complex Biological Matrices for Pharmacokinetic Studies

Salbutamol-d3 is the preferred internal standard for LC-MS/MS quantification of Salbutamol in biological fluids (plasma, serum, urine). As evidenced in Section 3, its superior performance in mitigating matrix effects compared to Salbutamol-d9 [1] ensures the analytical precision (e.g., RSD <6.1%) necessary to generate reliable pharmacokinetic parameters (Cmax, AUC, t1/2) in preclinical and clinical studies. Its use corrects for variable extraction efficiency and ion suppression, which are common challenges in bioanalysis.

Regulatory Compliance in Food Safety Testing for β2-Agonist Residues

Regulatory agencies worldwide mandate the monitoring of β2-agonists like Salbutamol in animal-derived foods due to their illegal use as growth promoters. The use of Salbutamol-d3 in Isotope Dilution Mass Spectrometry (IDMS) methods provides the highest level of analytical confidence (higher-order measurement) [1]. The method validation data presented in Section 3 (recovery: 93.8-107.3%, RSD <6.1%) demonstrates that Salbutamol-d3-based assays meet and exceed the stringent performance criteria required for confirmatory methods in food control laboratories, ensuring defensible results in regulatory actions [1].

Method Development and Validation for Doping Control in Equine and Human Sports

In anti-doping laboratories, the unambiguous identification and quantification of prohibited substances like Salbutamol require analytical methods with exceptional specificity and accuracy. Salbutamol-d3 is an essential component in these LC-MS/MS confirmatory procedures. Its use aligns with World Anti-Doping Agency (WADA) technical documents that recommend or require the use of stable isotope-labeled internal standards for the quantification of threshold substances. The compound's high isotopic purity (≥98 atom % D) minimizes isotopic interference, ensuring the confident differentiation of endogenous or permitted therapeutic use from doping violations.

Development of Multi-Residue LC-MS/MS Methods for β2-Agonist Screening

For laboratories tasked with screening for a panel of β2-agonists, Salbutamol-d3 is a key reagent. As demonstrated in Section 3, it can be integrated into multi-analyte UHPLC-HRMS workflows alongside other internal standards like Clenbuterol-d9, enabling the simultaneous and highly sensitive quantification of multiple targets in a single run [2]. This application is crucial for maximizing throughput and efficiency in high-volume food safety or environmental monitoring programs, while maintaining the low detection limits (0.0033-0.01 μg/kg) required for compliance testing [2].

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